molecular formula C12H24N2O4 B2826312 methyl (2R)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoate CAS No. 63328-49-4

methyl (2R)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoate

Cat. No.: B2826312
CAS No.: 63328-49-4
M. Wt: 260.334
InChI Key: JZJOGMHGKPNPTO-SECBINFHSA-N
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Description

Methyl (2R)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoate is a protected lysine derivative featuring:

  • A methyl ester at the carboxyl terminus.
  • A tert-butoxycarbonyl (Boc) group protecting the ε-amino side chain.
  • A free α-amino group in the (R)-configuration.

Synthesis and Characterization:
The compound is synthesized via a two-step process ():

Step 1: Condensation of L-lysine-Fmoc-NBoc with HOBt/EDC·HCl in MeCN/MeOH under argon yields methyl 2-(Fmoc-amino)-6-(Boc-amino)hexanoate (97.3% yield).

Step 2: Deprotection of the Fmoc group using piperidine yields the final product (84.0% yield).
Structural confirmation is achieved via $ ^1H $-NMR and $ ^{13}C $-NMR, with key signals at δ 1.44 (Boc CH$ _3 $) and δ 3.66 (COOCH$ _3 $) ().

Applications: This compound serves as a critical intermediate in peptide synthesis, enabling selective modification of lysine residues while preserving the α-amino group for further coupling .

Properties

IUPAC Name

methyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-12(2,3)18-11(16)14-8-6-5-7-9(13)10(15)17-4/h9H,5-8,13H2,1-4H3,(H,14,16)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJOGMHGKPNPTO-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2R)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoate, also known as H-Lys(Boc)-OMe, is a derivative of the essential amino acid lysine. Its biological activity is primarily linked to its role in peptide synthesis and its potential therapeutic applications in various biochemical pathways. This article explores the compound's structure, mechanism of action, biological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H24N2O4
  • Molecular Weight : 260.33 g/mol
  • CAS Number : 63328-49-4
  • Purity : Typically ≥ 95% .

The compound features a tert-butoxycarbonyl (Boc) group that serves as a protective group for the amino group during peptide synthesis. This structural characteristic is crucial for its application in synthesizing peptides that require selective protection of amino acids.

Target of Action

This compound acts as a building block in peptide synthesis. The Boc group allows for the selective protection of the amino group, facilitating the formation of peptides without unwanted side reactions.

Mode of Action

The compound is utilized in various synthetic routes to create peptides and other bioactive molecules. Its mechanism involves:

  • Peptide Bond Formation : The protected amino group can be activated to form peptide bonds with other amino acids.
  • Stability in Synthesis : The Boc group enhances stability during chemical reactions, allowing for more controlled synthesis processes .

Peptide Synthesis

This compound is widely used in the synthesis of peptides due to its ability to form stable and selective bonds. This property makes it valuable in drug development, particularly for creating peptide-based therapeutics.

Potential Therapeutic Applications

Research indicates that derivatives of lysine, including this compound, may exhibit biological activities such as:

  • Inhibition of Enzymes : Some studies suggest that certain lysine derivatives can inhibit histone deacetylases (HDACs), which are involved in gene regulation and cancer progression .
  • Antimicrobial Properties : Compounds related to lysine have been explored for their potential antimicrobial effects, making them candidates for new antibiotic therapies .

Case Studies and Research Findings

  • Histone Deacetylase Inhibition :
    • A study investigated the effects of various lysine derivatives on HDAC activity. This compound was included in a panel screening and showed promising results as an inhibitor, with IC50 values indicating significant potency against specific HDAC isoforms .
  • Peptide Therapeutics Development :
    • In a synthetic route designed for creating peptide therapeutics, this compound was utilized to synthesize a series of biologically active peptides. These peptides were evaluated for their efficacy in modulating biological pathways related to inflammation and cancer .

Comparison with Similar Compounds

Variations in Protecting Groups

Compound Name Protecting Group Key Properties Reference
Methyl (2R)-2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride Benzyloxycarbonyl (Z) - Acid-labile; requires harsher deprotection (H$ _2 $/Pd).
- Lower solubility in organic solvents due to aromaticity.
Methyl (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoate Fmoc (α-amino) and Boc (ε-amino) - Orthogonal protection strategy.
- Fmoc deprotection via piperidine (base-sensitive).

Key Insight : Boc protection offers superior stability under basic conditions compared to Z groups, making it preferable for solid-phase peptide synthesis .

Ester Group Modifications

Compound Name Ester Group Solubility Synthetic Utility
Nepsilon-Boc-L-lysine tert-butyl ester hydrochloride tert-Butyl ester - Insoluble in water.
- Enhanced steric protection of the carboxyl group.
Intermediate for tert-butyl ester-based coupling.
Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate Ethyl ester - Increased hydrophobicity.
- Slower hydrolysis kinetics.
Useful in prodrug design.

Key Insight : Methyl esters are hydrolyzed more rapidly than tert-butyl esters under physiological conditions, influencing their roles in drug delivery systems .

Side-Chain Functionalization

Compound Name Side-Chain Modification Application Reference
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-(piperidin-1-yl)ethyl)-6-boronohexanoate Piperidine and boronate groups - Targets enzymatic active sites (e.g., arginase inhibitors).
- Enhanced binding affinity via boronate coordination.
Methyl 2-((tert-butoxycarbonyl)amino)-6-(((2,2-dichloroethoxy)carbonyl)amino)-3-phenylhexa-2,4-dienoate Dichloroethoxy and phenyl groups - Conjugated diene system enables photochemical reactivity.
- Used in crosslinking applications.

Key Insight : Boronate and dichloroethoxy modifications expand utility in medicinal chemistry and materials science, respectively .

Stereochemical Variations

Compound Name Configuration Key Difference
(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride (S)-α-amino - Altered substrate specificity in enzyme-mediated reactions.
(R)-2-((tert-butoxycarbonyl)amino)hept-6-ynoic acid (R)-configuration with alkyne - Alkyne enables click chemistry modifications.

Key Insight : The (R)-configuration in the target compound may confer distinct biological activity compared to (S)-isomers, particularly in chiral recognition processes .

Q & A

Q. Table 1: Comparative Yields Under Different Solvent Systems

SolventTemperature (°C)Yield (%)Purity (%)
DMF257895
THF256590
Dichloromethane08297
Data adapted from multi-step synthesis protocols

Q. Table 2: Analytical Signatures for Key Functional Groups

Functional GroupNMR Shift (ppm)IR Stretch (cm⁻¹)
Boc tert-butyl1.4 (s, 9H)1690 (C=O)
Methyl ester3.7 (s, 3H)1740 (C=O)
Amine (post-Boc removal)1.8 (br, 2H)N/A
Spectral data from

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